molecular formula C117H211N41O31S B598436 HIV (GP120) ANTIGENIC PEPTIDE CAS No. 198636-94-1

HIV (GP120) ANTIGENIC PEPTIDE

カタログ番号: B598436
CAS番号: 198636-94-1
分子量: 2720.291
InChIキー: CBJINRXLSYHNOL-QEZKGTQVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

The HIV (gp120) antigenic peptide plays a crucial role in the pathogenesis of HIV infection and serves as a significant target for therapeutic interventions. This article explores the biological activity of gp120-derived peptides, focusing on their mechanisms of action, efficacy in inhibiting HIV replication, and potential applications in vaccine development.

Overview of gp120

HIV-1 gp120 is a glycoprotein that forms part of the envelope of the virus and is essential for its entry into host cells. It interacts with the CD4 receptor on T lymphocytes and other immune cells, facilitating viral entry. The structure of gp120 includes several conserved and variable regions, which are critical for its function and interaction with host receptors.

Inhibition of HIV Replication

Research has demonstrated that certain synthetic peptides derived from the gp120 sequence can inhibit HIV-1 replication in vitro. For instance, two specific peptides were shown to block HIV-1 replication in macrophages and T lymphocytes through a sequence-dependent mechanism. These peptides also prevented the binding of anti-CXCR4 antibodies to CXCR4, thereby inhibiting intracellular calcium influx in response to chemokines like CXCL12/SDF-1α .

Interaction with CD4 and Coreceptors

The binding of gp120 to CD4 triggers conformational changes that expose binding sites for chemokine coreceptors (CCR5 or CXCR4). Peptides designed to mimic or block these interactions can effectively inhibit viral entry. For example, a peptide identified as G1 was found to inhibit the interaction between gp120 and CD4 with an IC50 value of approximately 50 µM, while its hexameric derivative showed an improved IC50 of 6 µM .

Peptide Nanofiber Vaccines

A study demonstrated that varying the density of gp120 on peptide nanofibers could enhance antibody responses against HIV-1. Increased antigen valency correlated with higher antibody binding and germinal center responses, showcasing the potential for peptide nanofiber platforms in vaccine development .

Structural Insights into Peptide Design

Structural analyses have revealed key residues involved in the interaction between gp120 and its receptors. For instance, peptides derived from broadly neutralizing antibodies (bNAbs) were designed based on co-crystallized structures with gp120. These peptides showed stable interactions with critical residues in the CD4 binding pocket, suggesting their potential as effective neutralizing agents .

Data Table: Summary of Key Peptides and Their Activities

Peptide Target IC50 (µM) Mechanism Source
G1CD450Inhibits CD4-gp120 interaction
G1-6CD46Inhibits CD4-gp120 interaction
12p1CD4-Binds conserved site on gp120
RDRSTGCD4bs-Mimics bNAb interaction
EYSSTPCD4bs-Mimics bNAb interaction

特性

CAS番号

198636-94-1

分子式

C117H211N41O31S

分子量

2720.291

InChI

InChI=1S/C117H211N41O31S/c1-14-63(10)90(155-102(177)68(29-15-19-45-118)140-83(161)56-136-93(168)67(122)58-190)109(184)149-77(41-44-86(165)166)112(187)158-54-28-37-80(158)104(179)151-79(55-59(2)3)94(169)137-57-84(162)152-87(60(4)5)106(181)139-65(12)111(186)157-53-27-38-81(157)105(180)156-91(66(13)159)110(185)147-69(30-16-20-46-119)95(170)138-64(11)92(167)141-70(31-17-21-47-120)96(171)143-72(33-23-49-132-114(124)125)97(172)145-74(35-25-51-134-116(128)129)103(178)153-89(62(8)9)108(183)154-88(61(6)7)107(182)148-75(39-42-82(123)160)100(175)144-73(34-24-50-133-115(126)127)98(173)146-76(40-43-85(163)164)101(176)142-71(32-18-22-48-121)99(174)150-78(113(188)189)36-26-52-135-117(130)131/h59-81,87-91,159,190H,14-58,118-122H2,1-13H3,(H2,123,160)(H,136,168)(H,137,169)(H,138,170)(H,139,181)(H,140,161)(H,141,167)(H,142,176)(H,143,171)(H,144,175)(H,145,172)(H,146,173)(H,147,185)(H,148,182)(H,149,184)(H,150,174)(H,151,179)(H,152,162)(H,153,178)(H,154,183)(H,155,177)(H,156,180)(H,163,164)(H,165,166)(H,188,189)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135)/t63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-,90-,91-/m0/s1

InChIキー

CBJINRXLSYHNOL-QEZKGTQVSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。